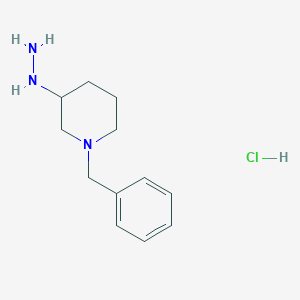
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride is a chemical compound with the molecular formula C12H21Cl2N3 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydrazinyl group at the third position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-3-piperidone with hydrazine hydrate. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 1-benzyl-3-hydrazinylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-hydrazinylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-piperidone hydrochloride
- 1-Benzyl-4-piperidone
- 1-Benzyl-3-piperidinone
Comparison: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 1-benzyl-3-piperidone hydrochloride lack this functional group, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C12H20ClN3 |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
(1-benzylpiperidin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-14-12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10,13H2;1H |
InChI-Schlüssel |
QTDFSCDJNUWDQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














